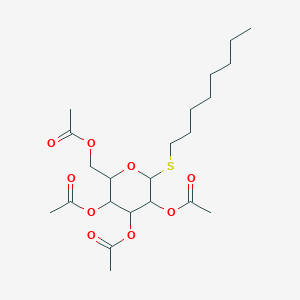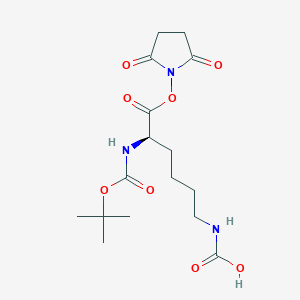
Boc-D-Lys(CO2H)-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Lys(CO2H)-OSu, also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-D-lysine, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Boc (tert-butoxycarbonyl) group protects the amino group, while the OSu (N-hydroxysuccinimide ester) group activates the carboxyl group for coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(CO2H)-OSu typically involves the protection of the amino group of lysine with a Boc group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester.
Protection of the Amino Group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Lysine.
Activation of the Carboxyl Group: Boc-Lysine is then reacted with NHS and DCC in an organic solvent like dichloromethane (DCM) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Boc-D-Lys(CO2H)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The OSu group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases like TEA. The reactions are typically carried out in organic solvents such as DCM or dimethylformamide (DMF).
Deprotection Reactions: TFA is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to prevent side reactions.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, linking this compound to another amino acid or peptide.
Free Amino Group: Deprotection reactions yield the free amino group of lysine, which can further participate in peptide synthesis.
科学研究应用
Boc-D-Lys(CO2H)-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with high precision and efficiency.
Biology: Researchers use it to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用机制
The mechanism of action of Boc-D-Lys(CO2H)-OSu involves the activation of the carboxyl group by the OSu group, making it highly reactive towards nucleophiles. This activation facilitates the formation of peptide bonds during peptide synthesis. The Boc group serves as a protective group for the amino group, preventing unwanted side reactions until the desired coupling reaction is complete. The deprotection of the Boc group exposes the free amino group, allowing further reactions to occur.
相似化合物的比较
Boc-D-Lys(CO2H)-OSu can be compared with other similar compounds used in peptide synthesis, such as:
Boc-Lys-OH: Similar to this compound but lacks the OSu group, making it less reactive for coupling reactions.
Fmoc-D-Lys(Boc)-OH: Uses a different protective group (Fmoc) for the amino group, which is removed under basic conditions rather than acidic conditions.
Boc-D-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) group instead of the OSu group, providing different reactivity and protection properties.
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique protective and activation properties that facilitate the efficient formation of peptide bonds. Its applications in chemistry, biology, medicine, and industry make it an essential tool for researchers and industrial chemists alike. By understanding its preparation methods, chemical reactions, and mechanism of action, scientists can leverage its properties to advance their research and development efforts.
属性
分子式 |
C16H25N3O8 |
|---|---|
分子量 |
387.38 g/mol |
IUPAC 名称 |
[(5R)-6-(2,5-dioxopyrrolidin-1-yl)oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamic acid |
InChI |
InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1 |
InChI 键 |
BFZWWBDMYWWAFY-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-3-[2-nitroethenyl]-1H-indole](/img/structure/B13397974.png)
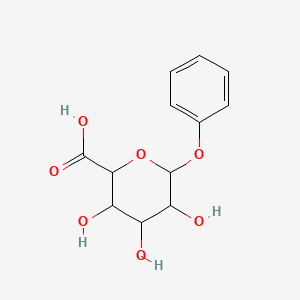


![[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dien-1-YL]triphenylphosphanium chloride](/img/structure/B13398011.png)
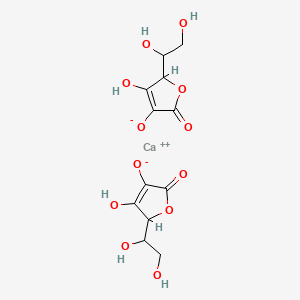
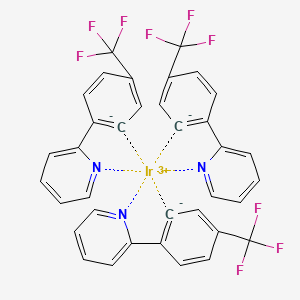

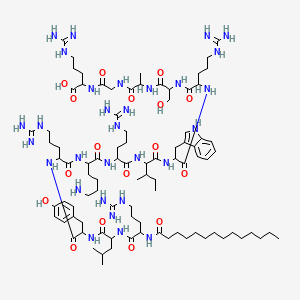
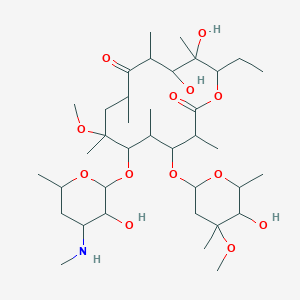
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)

